molecular formula C15H14N4O2 B12442927 (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea

Cat. No.: B12442927
M. Wt: 282.30 g/mol
InChI Key: DFURSNCTQGJRRX-UHFFFAOYSA-N
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Description

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is a synthetic indolinone derivative featuring a urea moiety at the 5-position of the indole ring and a pyrrole-substituted ethylidene group at the 3-position. Its Z-configuration at the ethylidene double bond is critical for maintaining planar geometry, which enhances binding to kinase targets such as phosphoinositide-dependent kinase 1 (PDK1) . The compound, also designated as BX-517 in structural studies, was developed through structure-based design to optimize inhibitory activity against PDK1, a key regulator of the Akt signaling pathway . Its synthesis involves condensation reactions between pyrrole derivatives and indolinone precursors, followed by urea functionalization .

Properties

IUPAC Name

[2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURSNCTQGJRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to amine or alcohol products.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Indolinone core: Provides a rigid scaffold for target binding.
  • Pyrrole-ethylidene substituent : Enhances π-π stacking interactions with hydrophobic kinase pockets.
  • Urea group : Facilitates hydrogen bonding with catalytic lysine residues in kinases .

Comparative Analysis with Structurally Similar Compounds

Polyphenolic Hydrazide Derivatives ()

Compounds 2–5 in are polyphenolic hydrazides synthesized from gallic hydrazide and hydroxyacetophenones. Unlike the target compound, these lack the indolinone core and urea group. Instead, they feature trihydroxybenzohydrazide backbones with halogen (Br, Cl) or methoxy substituents.

Compound Molecular Formula Functional Groups Key Differences
Target Compound C₁₆H₁₃N₃O₂ Indolinone, urea, pyrrole-ethylidene PDK1 inhibitor; planar geometry
N-(5-Bromo-2-hydroxy) C₁₅H₁₂BrNO₅ Trihydroxybenzohydrazide, Br Polyphenolic; no kinase targeting

Activity Comparison :

  • The polyphenolic hydrazides exhibit antioxidant and antimicrobial properties due to their phenolic hydroxyl groups, whereas the target compound is specialized for kinase inhibition .

Thiazolyl-Pyrrolopyridine Derivatives ()

Compounds 3i–k in incorporate thiazole and pyrrolopyridine moieties. For example, 3i includes a 5-fluoroindole group linked to a thiazole ring.

Compound Molecular Formula Functional Groups Key Differences
Target Compound C₁₆H₁₃N₃O₂ Indolinone, urea Urea enhances H-bonding
3i (Thiazolyl-pyrrole) C₁₈H₁₁FN₄S Thiazole, fluoroindole Fluorine increases metabolic stability

Activity Comparison :

  • Thiazolyl-pyrrolopyridines target cancer pathways via tubulin inhibition, while the target compound focuses on PDK1 .

Tetrahydropyrimidine Carbonitrile Derivatives ()

The compound in features a tetrahydropyrimidine core with nitro, thiourea, and cyano groups.

Compound Molecular Formula Functional Groups Key Differences
Target Compound C₁₆H₁₃N₃O₂ Indolinone, urea Simpler scaffold; no nitro or thiourea
Tetrahydropyrimidine C₁₇H₁₄N₆O₃S Nitro, thiourea, cyano Broader reactivity but higher toxicity

Activity Comparison :

N-Phenylurea Derivatives ()

NS 1738 () is an N-phenylurea compound with a trifluoromethyl group and fluoro substituents.

Compound Molecular Formula Functional Groups Key Differences
Target Compound C₁₆H₁₃N₃O₂ Indolinone, pyrrole Targets PDK1/TLK2
NS 1738 C₂₈H₂₁F₄N₅O₂ Trifluoromethyl, fluoro Enhanced lipophilicity; Ca²⁺ channel modulation

Activity Comparison :

  • NS 1738’s trifluoromethyl group improves membrane permeability but reduces selectivity compared to the target compound’s indolinone-pyrrole system .

Biological Activity

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea, also known as BX-517, is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a urea group, and a pyrrole ring. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula: C15H14N4O2
  • Molecular Weight: 282.30 g/mol
  • Key Functional Groups: Indole, urea, ketone, ethylidene

The compound's structure contributes to its reactivity and interactions with various biological targets. The presence of the indole core is particularly significant as indole derivatives are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Anti-Cancer Activity

Research indicates that compounds with indole structures often exhibit anti-cancer properties. Specifically, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Protein Kinase Inhibition

Studies have demonstrated that this compound acts as an inhibitor of specific protein kinases, which are crucial in various signaling pathways involved in cancer progression. For instance, it has been identified as a modulator of 3-phosphoinositide-dependent protein kinase 1 (PDK1), suggesting its role in cancer therapy by targeting signaling pathways that promote tumor growth .

3. Neuroprotective Effects

Indole derivatives have also been associated with neuroprotective effects. Preliminary studies suggest that (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

The mechanisms through which (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea exerts its biological effects include:

  • Inhibition of Kinase Activity: By binding to the active sites of kinases, it prevents substrate phosphorylation, disrupting downstream signaling.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea:

StudyFocusFindings
Study 1Anti-cancer effectsDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study 2Protein kinase interactionIdentified as a selective inhibitor of PDK1 with IC50 values indicating strong binding affinity.
Study 3NeuroprotectionShowed potential to protect neuronal cells from oxidative stress-induced damage.

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